molecular formula C22H19N3O2 B11459734 4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol

4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol

Cat. No.: B11459734
M. Wt: 357.4 g/mol
InChI Key: BODDTJGWFOKIOQ-UHFFFAOYSA-N
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Description

4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol is a complex organic compound that belongs to the class of benzimidazoquinazolines This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a quinazoline ring, and an ethoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.

    Quinazoline Ring Formation: The benzimidazole intermediate is then reacted with an appropriate aldehyde or ketone to form the quinazoline ring through a cyclization reaction.

    Ethoxyphenol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives

Uniqueness

4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol is unique due to its specific ethoxyphenol group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or electronic properties for materials science.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-(5,6-dihydrobenzimidazolo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol

InChI

InChI=1S/C22H19N3O2/c1-2-27-20-13-14(11-12-19(20)26)21-23-16-8-4-3-7-15(16)22-24-17-9-5-6-10-18(17)25(21)22/h3-13,21,23,26H,2H2,1H3

InChI Key

BODDTJGWFOKIOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24)O

Origin of Product

United States

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